16-Nitroxystearate

Descripción general

Descripción

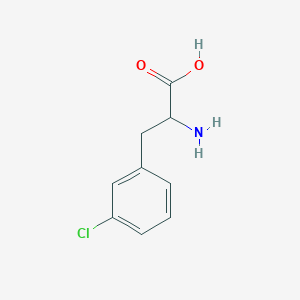

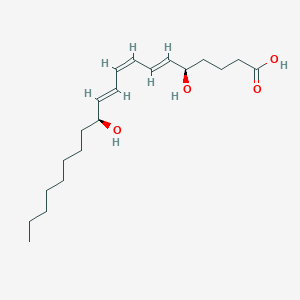

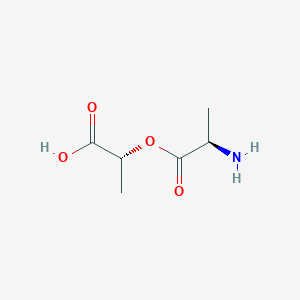

16-Nitroxystearate, also known as 16-DOXYL-stearic Acid, is a member of aminoxyls . It is functionally related to a 4,4-dimethyloxazolidine -N-oxyl and an octadecanoic acid . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

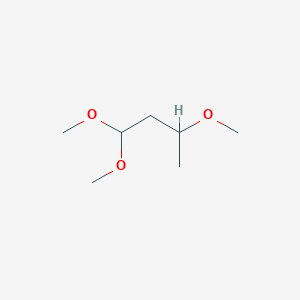

The molecular formula of 16-Nitroxystearate is C22H42NO4 . The InChIKey, which is a unique identifier for the compound, is RPAZYIOIDZRJOO-UHFFFAOYSA-N . The Canonical SMILES, another way to represent the structure of the compound, is CCC1 (N (C (CO1) ©C) [O])CCCCCCCCCCCCCCC (=O)O .Physical And Chemical Properties Analysis

The molecular weight of 16-Nitroxystearate is 384.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA, a measure of the compound’s lipophilicity, is 4.6 .Aplicaciones Científicas De Investigación

Membrane Studies

16-DOXYL-stearic Acid is commonly used to study molecular aspects of membranes . It is a hydrophobic spin label that can provide insights into the dynamics and state of lipid bilayers .

Distribution of Fatty Acids

This compound is used in research to understand the distribution of fatty acids . By labeling the fatty acids with 16-DOXYL-stearic Acid, researchers can track their movement and distribution within biological systems .

Detergent-Resistant Membranes

16-DOXYL-stearic Acid is used to study the effects of different lipid components on detergent-resistant membranes . This helps in understanding the stability and functionality of these membranes .

Dynamic Nuclear Polarization

PELDOR Spectroscopy

16-DOXYL-stearic Acid is used in PELDOR (Pulsed Electron Double Resonance) spectroscopy . This technique is used to determine distances and distance distributions between paramagnetic centers in the nanometer range .

Transversal Relaxation of Nitroxides

The compound is used to study the transversal relaxation of nitroxides . This research can provide insights into the behavior of nitroxides and their interactions with their surroundings .

Propiedades

InChI |

InChI=1S/C22H42NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h4-19H2,1-3H3,(H,24,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAZYIOIDZRJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967535 | |

| Record name | [2-(14-Carboxytetradecyl)-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Nitroxystearate | |

CAS RN |

53034-38-1 | |

| Record name | 16-Nitroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(14-Carboxytetradecyl)-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16-doxyl-stearic acid interact with its target in biological membranes?

A1: 16-Doxyl-stearic acid inserts itself into the hydrophobic core of lipid bilayers. [, , , , ] Its nitroxyl group, located at the 16th carbon atom of the stearic acid chain, provides a paramagnetic center that can be detected by EPR spectroscopy. [, ] This allows researchers to study the dynamics and organization of the membrane interior.

Q2: What is the molecular formula and weight of 16-doxyl-stearic acid?

A2: The molecular formula is C22H42NO4 and the molecular weight is 372.58 g/mol.

Q3: What are the key spectroscopic features of 16-doxyl-stearic acid?

A4: Its EPR spectrum exhibits characteristic hyperfine splitting patterns that are sensitive to the probe's rotational motion and the polarity of its microenvironment. [, ] Changes in these patterns provide information about membrane fluidity, order, and interactions with other molecules. []

Q4: Is 16-doxyl-stearic acid compatible with various biological systems?

A5: Yes, it has been successfully incorporated into a wide range of biological membranes, including erythrocyte membranes, liposomes, synaptosomes, and mitochondria. [, , , ]

Q5: Does 16-doxyl-stearic acid exhibit catalytic activity?

A5: 16-Doxyl-stearic acid is not known to possess intrinsic catalytic properties. Its primary role is as a probe molecule for studying membrane structure and dynamics using EPR spectroscopy.

Q6: Has 16-doxyl-stearic acid been used in computational studies?

A8: Yes, it has been employed in molecular dynamics (MD) simulations to investigate membrane properties and interactions. [] These simulations provide insights into the behavior of 16-doxyl-stearic acid within lipid bilayers and its influence on membrane properties. []

Q7: How does the position of the doxyl group in stearic acid influence its membrane localization and EPR spectral properties?

A9: The position of the doxyl group determines the depth of insertion within the lipid bilayer. 16-Doxyl-stearic acid, with the doxyl group near the end of the fatty acid chain, probes the membrane core, while 5-doxyl-stearic acid, with the doxyl group closer to the headgroup region, provides information about the membrane surface. [, ] This difference in localization leads to distinct EPR spectral characteristics, reflecting the different microenvironments experienced by the probes. []

Q8: How is the stability of 16-doxyl-stearic acid maintained?

A10: 16-Doxyl-stearic acid is typically stored as a solid or in organic solvents to prevent oxidation and degradation. [] For membrane incorporation, it is often dissolved in a small volume of ethanol or another suitable organic solvent before being added to the membrane suspension.

Q9: What SHE regulations are applicable to research involving 16-doxyl-stearic acid?

A9: While not a pharmaceutical, standard laboratory safety protocols for handling chemicals should be followed. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.

Q10: How has the use of 16-doxyl-stearic acid in membrane research evolved?

A27: Since its introduction, 16-doxyl-stearic acid has been instrumental in advancing our understanding of membrane structure and dynamics. [] Its use in combination with EPR spectroscopy has enabled researchers to investigate various membrane-related phenomena, including phase transitions, lipid-protein interactions, and the effects of external agents on membrane properties.

Q11: What are the potential cross-disciplinary applications of 16-doxyl-stearic acid research?

A28: The knowledge gained from studying membranes using 16-doxyl-stearic acid and EPR spectroscopy has implications for various fields, including drug delivery, material science, and nanotechnology. [] For example, understanding how molecules interact with and perturb membranes is crucial for designing effective drug delivery systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)